1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyranose is a complex carbohydrate derivative notable for its structural features and potential applications in biochemistry. This compound is identified by the CAS number 67591-05-3 and has a molecular formula of C23H32O14, with a molecular weight of approximately 532.49 g/mol .
1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyranose falls under the category of glycosides and anhydrosugars. Glycosides are compounds formed from a sugar and another functional group via a glycosidic bond, while anhydrosugars are sugars that have lost a water molecule.
The synthesis of this compound involves several steps that include the protection of hydroxyl groups and the formation of glycosidic bonds. The following methods are commonly employed:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction times are crucial for optimizing yield and purity .
The molecular structure of 1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyranose can be described as follows:
InChI=1S/C23H32O14/c1-9(24)28-7-13-15(30-10(2)25)17(31-11(3)26)19(32-12(4)27)22(34-13)35-16-14-8-29-21(33-14)20-18(16)36-23(5,6)37-20/h13-22H,7-8H2,1-6H3/t13-,14-,15-,16-,17+,18+,19+,20+,21?,22-/m1/s1
CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C4C2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C
These notations provide insights into the connectivity and stereochemistry of the molecule .
The reactivity of 1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyranose can be explored through various chemical reactions:
Technical details such as reaction conditions (pH levels, temperature), catalysts used (acid or base), and time frames are critical for successful reactions .
The mechanism by which 1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyranose exerts its effects involves:
Data on enzyme kinetics and binding affinities would provide further insights into its biological relevance .
Relevant data such as melting point and spectral data (NMR and IR spectra) would enhance understanding of its properties .
The applications of 1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyranose span various scientific fields:
This compound's structural complexity allows it to serve as a valuable tool in biochemical research aimed at understanding carbohydrate interactions within biological systems .
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0